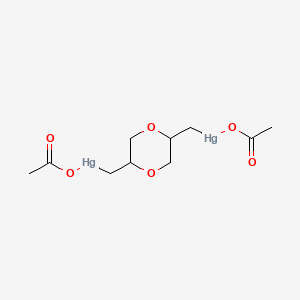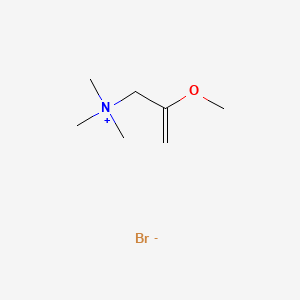
Meprochol
Vue d'ensemble
Description
Méthodes De Préparation
La préparation du Méprochol implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante consiste à faire réagir le 2-bromoéthanol avec la méthylamine dans des conditions contrôlées pour former le produit souhaité. La réaction se produit généralement en présence d'une base telle que l'hydroxyde de sodium pour faciliter la réaction de substitution nucléophile. La production industrielle de Méprochol peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale .
Analyse Des Réactions Chimiques
Le Méprochol subit divers types de réactions chimiques, notamment :
Oxydation : Le Méprochol peut être oxydé à l'aide d'agents oxydants tels que ou pour former les produits d'oxydation correspondants.
Réduction : La réduction du Méprochol peut être réalisée à l'aide d'agents réducteurs tels que ou , conduisant à la formation de dérivés réduits.
Substitution : Le Méprochol peut subir des réactions de substitution, en particulier des substitutions nucléophiles, où l'atome de brome est remplacé par d'autres nucléophiles tels que ou .
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, acide chromique.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Nucléophiles : Ions hydroxyde, amines.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones , tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le Méprochol a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Employé dans des études biochimiques pour étudier les interactions enzyme-substrat et les voies métaboliques.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme précurseur pour la synthèse de composés pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du Méprochol implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour se lier à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques. Des études détaillées sur le mécanisme d'action du Méprochol sont essentielles pour comprendre pleinement ses effets et ses applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Meprochol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Meprochol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Detailed studies on the mechanism of action of this compound are essential to fully understand its effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Le Méprochol peut être comparé à d'autres composés similaires, tels que la méthylamine , le 2-bromoéthanol et l'éthylamine . Ces composés présentent des similitudes structurelles avec le Méprochol, mais diffèrent par leurs groupes fonctionnels spécifiques et leurs propriétés chimiques. Par exemple :
Méthylamine : Similaire au Méprochol, mais sans l'atome de brome, ce qui le rend moins réactif dans les réactions de substitution nucléophile.
2-Bromoéthanol : Contient un groupe hydroxyle au lieu du groupe amine du Méprochol, ce qui conduit à une réactivité et à des applications différentes.
Éthylamine : Similaire au Méprochol, mais avec un groupe éthyle au lieu de l'atome de brome, ce qui affecte son comportement chimique et sa réactivité.
Le caractère unique du Méprochol réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour diverses applications scientifiques et industrielles .
Propriétés
IUPAC Name |
2-methoxyprop-2-enyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.BrH/c1-7(9-5)6-8(2,3)4;/h1,6H2,2-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTRCBIUNKNPFK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=C)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974484 | |
| Record name | 2-Methoxy-N,N,N-trimethylprop-2-en-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-31-8 | |
| Record name | 2-Propen-1-aminium, 2-methoxy-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprochol [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-N,N,N-trimethylprop-2-en-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPROCHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K2B1728PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[7,8]fluoreno[2,1-b]quinolizin-5(1H)-one, docosahydro-3,6,6b,8,9-pentahydroxy-9,12,16b-trimethyl-, (3S,4aS,6S,6aS,6bS,8S,8aR,9S,9aS,12S,15aS,15bS,16aS,16bR)-](/img/structure/B1257640.png)
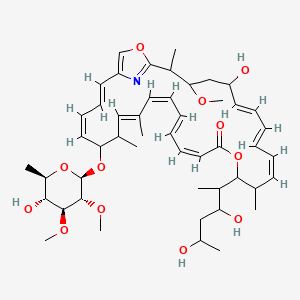
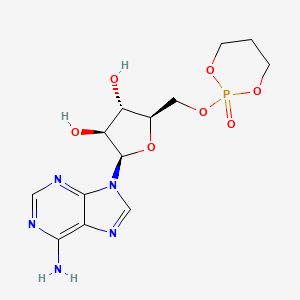

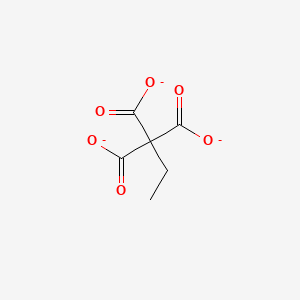


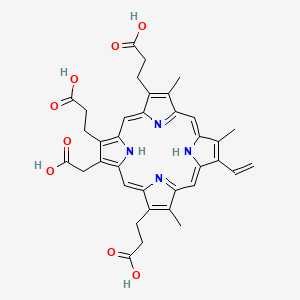
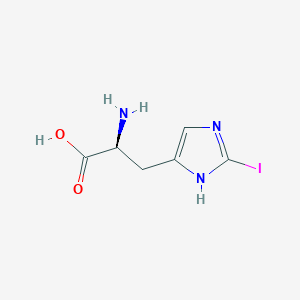
![[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1257658.png)

![3-[(E)-(2-fluorophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1257660.png)
